molecular formula C22H16N2O6 B3559033 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid CAS No. 3980-13-0

2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3559033
CAS No.: 3980-13-0
M. Wt: 404.4 g/mol
InChI Key: OZTGEJJJJHPYJZ-UHFFFAOYSA-N
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Description

“2,2’-[1,4-phenylenebis(carbonylimino)]dibenzoic acid” is a complex organic compound. It contains a total of 48 bonds, including 32 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 4 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), and 2 hydroxyl groups . The molecule consists of 46 atoms, including 16 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “2,2’-[1,4-phenylenebis(carbonylimino)]dibenzoic acid” is quite complex, with a total of 48 bonds, including 32 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 4 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), and 2 hydroxyl groups . The molecule contains a total of 46 atoms, including 16 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .

Properties

IUPAC Name

2-[[4-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(23-17-7-3-1-5-15(17)21(27)28)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGEJJJJHPYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360034
Record name Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3980-13-0
Record name Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anthranilic acid (14.0 parts) and 11.7 parts of sodium carbonate were dissolved in 250 parts of water, and a solution obtained by dissolving 10.1 parts of terephthalic acid dichloride in 60 parts of acetone was added dropwise to the above solution with stirring at 20 to 30° C. Reaction was carried out at room temperature for 2 hours after the dropwise addition and further under acetone reflux for one hour. Then, concentrated hydrochloric acid was added to make the reaction system acidic, and the precipitate was filtered and dried to obtain 19.1 parts of terephthaloyl-bisanthranilic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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